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Introduction

In the landscape of bioinformatics, the rapid and accurate alignment of short nucleotide
sequences to large genomic databases is a foundational task. From identifying transcription
factor binding sites to mapping next-generation sequencing (NGS) reads, the ability to
efficiently search for patterns with a certain degree of error tolerance is crucial. PatMaN
(Pattern Matching in Nucleotide databases) is a command-line bioinformatics tool designed for
this purpose. It excels at searching for a multitude of short nucleotide sequences within
extensive databases, accommodating a predefined number of mismatches and gaps.[1][2][3]
This technical guide provides an in-depth exploration of PatMaN's core algorithm, its practical
applications, and a detailed look at its performance and experimental usage.

Core Algorithm: A Non-Deterministic Approach to
Pattern Matching

At the heart of PatMaN lies a sophisticated algorithm based on a non-deterministic finite
automaton (NFA) built upon a keyword tree.[1][3] This approach is an extension of the classic
Aho-Corasick algorithm, adapted to handle inexact matches.

Keyword Tree Construction
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The process begins with the construction of a keyword tree (also known as a trie) from the set
of query sequences. Each query sequence is represented as a path from the root to a leaf
node, with the edges of the tree corresponding to the nucleotide bases. To facilitate searches
on both strands of a DNA sequence, the reverse complements of all query sequences are also
added to the tree.

Below is a conceptual representation of a keyword tree for the sequences "GATTACA" and
"GATTAGA".
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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